molecular formula C16H18INO4 B14238590 benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate

benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate

Cat. No.: B14238590
M. Wt: 415.22 g/mol
InChI Key: CBKNAIGFQWYWJE-XJKSGUPXSA-N
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Description

Benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate is a spirocyclic compound featuring a 1-oxa (oxygen-containing) and 10-aza (nitrogen-containing) fused ring system. Its molecular formula is C₁₆H₁₈INO₄, with a molecular weight of 415.22 g/mol . The stereochemistry at positions 5 and 6 is defined as (5R,6S), and the compound includes a benzyl ester at position 10, a ketone at position 2, and an iodine substituent at position 6. This structure positions it as a versatile intermediate in organic synthesis, particularly for applications requiring stereochemical precision, such as drug development or agrochemical design .

Properties

Molecular Formula

C16H18INO4

Molecular Weight

415.22 g/mol

IUPAC Name

benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate

InChI

InChI=1S/C16H18INO4/c17-13-7-4-10-18(16(13)9-8-14(19)22-16)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2/t13-,16+/m0/s1

InChI Key

CBKNAIGFQWYWJE-XJKSGUPXSA-N

Isomeric SMILES

C1C[C@@H]([C@]2(CCC(=O)O2)N(C1)C(=O)OCC3=CC=CC=C3)I

Canonical SMILES

C1CC(C2(CCC(=O)O2)N(C1)C(=O)OCC3=CC=CC=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the highly regioselective formation of the spiro scaffold .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance yield and efficiency. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The presence of the spiro structure allows for coupling reactions with other organic molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various benzyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate involves its interaction with specific molecular targets. The spiro structure and functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related spirocyclic derivatives, focusing on heteroatom placement , substituents , synthesis methods , and applications .

Structural Analogues

Table 1: Key Structural Features of Comparable Spirocyclic Compounds

Compound Name Heteroatom Positions Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
Benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate 1-oxa, 10-aza Iodo (C6), benzyl ester (C10), ketone C₁₆H₁₈INO₄ 415.22 Not provided Target
Benzyl 10-iodo-2-oxo-1-oxa-6-azaspiro[4.5]decane-6-carboxylate 1-oxa, 6-aza Iodo (C10), benzyl ester (C6), ketone Not provided 415.22 157982-71-3
1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester (5R,10S) 1-oxa, 6-aza Iodo (C10), benzyl ester (C6), ketone C₁₆H₁₈INO₄ 415.22 215106-50-6
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane 1-oxa, 4-aza Dichloroacetyl C₉H₁₃Cl₂NO₂ 250.11 Not provided
(1R,5S)-N-Benzyl-7-azaspiro[4.5]decan-1-ol (12a) 7-aza Benzyl (N), hydroxyl (C1) C₁₅H₂₁NO 231.33 Not provided

Key Observations :

  • Heteroatom Positioning : The target compound’s 1-oxa-10-aza configuration distinguishes it from analogues like and , which place nitrogen at position 6. This affects electronic distribution and reactivity.
  • Substituent Effects: The iodo group at C6 in the target compound contrasts with C10-iodo derivatives in and .
  • Stereochemistry : The (5R,6S) configuration may confer distinct biological activity compared to (5R,10S) isomers in , underscoring the importance of stereochemical analysis.

Key Observations :

  • The target compound’s synthesis may require regioselective iodination, contrasting with the acetylation or condensation methods used in and .
  • Stereochemical control (e.g., for (5R,6S) configuration) likely demands chiral catalysts or resolution techniques, unlike the racemic products in .
Spectroscopic and Analytical Data

Table 3: NMR Data Comparison for Selected Compounds

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
(1R,5S)-N-Benzyl-7-azaspiro[4.5]decan-1-ol (12a) 1.50–2.10 (m, 8H, cyclohexane), 4.60 (s, 1H, OH) 72.1 (C1-OH), 139.2 (N-Benzyl aromatic C)
13a (Acetoxy derivative of 12a) 2.05 (s, 3H, CH₃CO), 5.10 (s, 1H, OAc) 170.5 (C=O), 21.0 (CH₃CO)
Target Compound (Hypothetical) Expected peaks: ~4.80 (benzyl CH₂), ~3.50 (spiro CH) ~170 (C=O), ~90 (C-I)

Key Observations :

  • The benzyl ester in the target compound would show distinct ¹H NMR signals (~4.80 ppm for CH₂) compared to hydroxyl or acetoxy groups in .
  • The iodine atom’s electronegativity may deshield adjacent carbons, leading to unique ¹³C NMR shifts (~90 ppm for C-I) .

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